molecular formula C14H11ClN2O B14138142 6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14138142
M. Wt: 258.70 g/mol
InChI Key: ARUDXLGIXANIGJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the chloro and methoxy substituents on the aromatic ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 6-Hydroxy-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.

    Reduction: Formation of 3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The chloro and methoxy substituents can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-3-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
  • 6-Bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and its potential as a pharmacological agent compared to its analogs .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

6-chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-3-2-4-9(12)11-8-16-14-10(11)6-7-13(15)17-14/h2-8H,1H3,(H,16,17)

InChI Key

ARUDXLGIXANIGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CNC3=C2C=CC(=N3)Cl

Origin of Product

United States

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